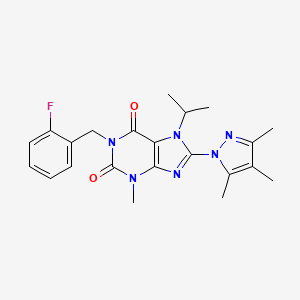
4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a synthetic compound with a diverse structure, merging a quinazolinone core with a furan ring through a benzamide linker. It presents potential in various scientific and industrial applications due to its unique molecular configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multiple synthetic routes involving the condensation of appropriate reactants. A common approach includes the following steps:
Synthesis of 2,4-dioxo-1,2-dihydroquinazoline: : This can be achieved by reacting anthranilic acid with formic acid and acetic anhydride under reflux conditions.
Alkylation: : The 2,4-dioxo-1,2-dihydroquinazoline intermediate is alkylated using a suitable alkylating agent like benzyl chloride in the presence of a base like potassium carbonate.
Formation of the Benzamide: : The resulting compound is then reacted with 4-aminobenzoyl chloride in a basic environment to form the benzamide linkage.
Introduction of Furan Ring: : Finally, the furanyl moiety is introduced via nucleophilic substitution using furfurylamine under mild conditions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic pathways, incorporating continuous flow chemistry techniques to enhance yield and reduce reaction times. Catalysts and advanced solvents can be employed to increase efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : The compound undergoes oxidative reactions, particularly at the furan ring and quinazolinone core, yielding various oxidized derivatives.
Reduction: : Hydrogenation reactions can reduce the benzamide and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: : Sodium borohydride (NaBH₄), Hydrogen gas with a palladium catalyst (H₂/Pd)
Substitution: : Nitration with nitric acid (HNO₃), Sulfonation with sulfuric acid (H₂SO₄)
Major Products Formed
The compound yields various oxidized, reduced, and substituted derivatives, each with potential unique properties for further applications.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in organic synthesis, facilitating the development of new molecules with potential biological activity.
Biology
Studied for its interaction with biological macromolecules, showing promise in binding studies due to its complex structure.
Medicine
Investigated as a potential pharmaceutical agent. Its structure suggests possible applications in targeting specific enzymes or receptors involved in disease pathways.
Industry
Applied in materials science for the synthesis of advanced polymers and resins due to its stable quinazolinone and benzamide moieties.
Mecanismo De Acción
The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows for the formation of hydrogen bonds and hydrophobic interactions, crucial for binding to these targets. The furanyl group may enable interactions with π-electron systems, enhancing binding affinity.
Comparación Con Compuestos Similares
Comparison
This compound stands out due to its unique combination of a quinazolinone core and a furan ring, which is not commonly found in other molecules. This distinctive structure may confer specific biological and chemical properties, making it a valuable compound for research.
Similar Compounds
2-((1,2-dihydroquinazolin-4(3H)-yl)methyl)benzamide
N-(furan-2-ylmethyl)-4-(methylthio)benzamide
4-(2-oxo-2,3-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)benzamide
Each of these compounds shares partial structural similarities but lacks the unique combination of quinazolinone and furan rings seen in 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide.
Would you like to dive deeper into any of these sections?
Propiedades
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-19(22-12-16-4-3-11-28-16)15-9-7-14(8-10-15)13-24-20(26)17-5-1-2-6-18(17)23-21(24)27/h1-11H,12-13H2,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOUMLRKOUOFEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)
![3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366284.png)



![{[(4-Ethylphenyl)methyl]carbamoyl}methyl benzoate](/img/structure/B2366295.png)

![2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate](/img/structure/B2366297.png)

![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid](/img/structure/B2366300.png)


![2-(3-fluoro-4-methoxybenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2366303.png)

